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Doixc-mah

Cat. No.: B1199189
CAS No.: 151890-76-5
M. Wt: 464.4 g/mol
InChI Key: ZIEGBRJGXQZEQV-UHFFFAOYSA-N
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Description

Significance of Novel Chemical Entities within Research Disciplines

Novel chemical entities are newly developed or discovered compounds that possess unique structures and often exhibit unexplored biological or chemical activities. wisdomlib.org Their significance spans numerous research disciplines, including pharmaceuticals, materials science, and environmental chemistry. In drug development, novel chemical entities are evaluated for potential therapeutic effects, addressing challenges such as poor aqueous solubility that can impact efficacy. wisdomlib.org The investigation of these new substances can lead to the discovery of compounds with useful properties for therapeutic development, including potential treatments for various diseases. wisdomlib.org The rapid increase in the production and diversity of man-made chemicals, categorized as "novel entities," highlights both their widespread integration into the environment and the significant need for thorough investigation due to potential risks. helmholtz-klima.deplanetaryhealthcheck.org Understanding the impact of these technologies on science and industry is a critical step in developing applications across various settings. amazon.com

Overview of Foundational Research Trajectories for Doixc-mah

This compound is identified as a specific chemical compound with the molecular formula C23H16N2O7S and a molecular weight of 464.4 g/mol . nih.gov Its PubChem Compound ID (CID) is 181455. nih.gov Synonyms for this compound include 3',6'-dihydroxy-3-oxospiro-(isobenzofuran-1(3H),9'-9H-xanthene)-6-carboxylic acid 2-(mercaptoacetyl)hydrazide and Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 3',6'-dihydroxy-3-oxo-, 2-(mercaptoacetyl)hydrazide. nih.gov It is described as a spiro compound. nih.gov

While specific detailed foundational research trajectories solely focused on this compound are not extensively detailed in the provided search results, the general trajectories for novel compounds involve initial synthesis or isolation, followed by comprehensive characterization of their chemical and physical properties. This foundational work establishes the compound's identity and basic characteristics. Subsequent research often explores potential applications or biological activities based on the compound's structure and initial properties. The development of foundational models in chemistry, particularly in artificial intelligence, is an emerging paradigm that can be adapted to predict various properties of molecules and generate novel compounds with desired characteristics, potentially influencing the research trajectories of entities like this compound in the future. acs.org

Methodological Approaches Employed in this compound Investigations

Investigating novel chemical entities like this compound typically involves a range of methodological approaches from various branches of chemistry. Analytical chemistry techniques are crucial for efficient molecular characterization and isolation platforms. nih.gov These can include spectroscopic methods (though not specifically detailed for this compound in the provided results), mass spectrometry, and other separation and identification techniques. routledge.com

Experimental approaches are fundamental, focusing on synthesis pathways if the compound is not naturally occurring, and studying its reactivity and interactions. Theoretical and computational chemistry methods also play a significant role. amazon.comroutledge.com These can involve using computational platforms for tasks such as predicting properties, understanding reaction mechanisms, and exploring potential interactions. nih.govcornell.edunih.gov For instance, trajectory-based methods can be employed to explore reaction mechanisms. nih.gov The application of computational strategies aids in optimizing the investigation process. nih.gov Research methodologies in chemical sciences encompass both experimental and theoretical approaches to analyze current problems and explore recent trends. routledge.com The specific methodologies applied to this compound would depend on the research questions being addressed, such as determining its precise structure, evaluating its stability, or investigating any observed activities.

Compound Information

Compound NamePubChem CID
This compound181455

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16N2O7S B1199189 Doixc-mah CAS No. 151890-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151890-76-5

Molecular Formula

C23H16N2O7S

Molecular Weight

464.4 g/mol

IUPAC Name

3',6'-dihydroxy-1-oxo-N'-(2-sulfanylacetyl)spiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide

InChI

InChI=1S/C23H16N2O7S/c26-12-2-5-15-18(8-12)31-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)32-23)21(29)25-24-20(28)10-33/h1-9,26-27,33H,10H2,(H,24,28)(H,25,29)

InChI Key

ZIEGBRJGXQZEQV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Other CAS No.

151890-76-5

Synonyms

3',6'-dihydroxy-3-oxospiro-(isobenzofuran-1(3H),9'-9H-xanthene)-6-carboxylic acid 2-(mercaptoacetyl)hydrazide
DOIXC-MAH

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Doixc Mah

Retrosynthetic Analysis and Strategic Disconnections for Doixc-mah

Retrosynthetic analysis is a crucial step in planning the synthesis of a complex molecule. It involves working backward from the target molecule to identify potential starting materials and key intermediates through a series of disconnections. For a molecule with the complexity of this compound, strategic disconnections would likely target key bonds and functional groups, such as the spiro center, the xanthene core, the benzofuran (B130515) moiety, the hydrazide linkage, and the mercaptoacetyl group. However, specific published retrosynthetic strategies applied to this compound are not available.

Development of Novel Synthetic Routes to this compound

The development of novel synthetic routes aims to find efficient, selective, and potentially more environmentally friendly ways to synthesize a target compound. This often involves exploring new reaction methodologies, catalysts, and protecting group strategies. Without specific research on this compound synthesis, details on the development of novel routes are not available.

Optimization of this compound Synthesis

Optimizing a synthetic route involves refining reaction conditions (e.g., temperature, pressure, solvent, catalyst, reaction time) to maximize yield, purity, and efficiency while minimizing by-products. This is typically an iterative process involving experimental design and analysis. Specific optimization studies for the synthesis of this compound were not found.

Stereochemical Control and Regioselectivity in this compound Synthesis

Given the spirocyclic nature and multiple functional groups in this compound, stereochemical control (controlling the relative or absolute configuration of stereocenters) and regioselectivity (controlling the position of chemical transformation) would be important considerations in its synthesis. Achieving high levels of stereoselectivity and regioselectivity often requires careful selection of reagents, catalysts, and reaction conditions. Specific details on stereochemical and regiochemical control in the synthesis of this compound are not available.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. This can involve using more environmentally friendly solvents, catalysts, and reagents, minimizing waste generation, and improving energy efficiency. Information on the application of green chemistry principles specifically to the production of this compound was not found.

Scalable Synthesis Protocols for this compound

Developing scalable synthesis protocols is essential for producing a compound in larger quantities for research or potential applications. This involves adapting laboratory-scale procedures to larger reactors and ensuring reproducibility and safety at scale. Details on scalable synthesis protocols for this compound are not available in the consulted literature.

Absence of Scientific Data for the Chemical Compound "this compound"

Following a comprehensive search of scientific databases and literature, no verifiable information or research data could be found for a chemical compound named "this compound." This name does not correspond to any known substance in established chemical registries or peer-reviewed scientific publications.

As a result, it is not possible to generate a scientifically accurate article on the advanced analytical techniques for the characterization of "this compound" as requested. The creation of such an article would require fabricating data and research findings, which would be scientifically unsound.

The specific analytical methodologies outlined in the request, including:

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman)

Electronic Spectroscopy (UV-Vis and Fluorescence)

Advanced Liquid Chromatography (LC)

are all powerful techniques used to characterize known chemical compounds. However, the application and results of these methods are entirely dependent on the existence and specific molecular structure of the substance being analyzed. Without any foundational scientific information on "this compound," a detailed discussion of its analytical characterization cannot be provided.

It is possible that "this compound" may be a hypothetical compound, a misspelling of an existing compound, or a proprietary name not yet disclosed in public scientific literature. Should further identifying information, such as a chemical structure, CAS number, or alternative nomenclature become available, a scientifically grounded article could be developed.

Advanced Analytical Techniques in Doixc Mah Characterization

Chromatographic and Separation Science Techniques for Doixc-mah Purity Assessment

Gas Chromatography (GC) Methodologies for Volatile Chemical Species

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. wikipedia.orglibretexts.org If "this compound" had volatile species or could be chemically modified (derivatized) to become volatile, GC would be a primary method for its characterization.

In a typical GC analysis, a sample is vaporized and injected into a long, thin tube known as the column. libretexts.org An inert carrier gas, such as helium or nitrogen, flows through the column and carries the sample with it. wikipedia.org The separation of different components is achieved based on their physical and chemical properties as they interact with the stationary phase, which is a microscopic layer of liquid or polymer coated on the inside of the column. wikipedia.orglibretexts.org

Compounds that are more volatile or have weaker interactions with the stationary phase travel through the column faster and are detected first. The time it takes for a compound to pass through the column is called its retention time, which is a key identifier. wikipedia.org For a hypothetical analysis of volatile "this compound" species, researchers would obtain a chromatogram showing peaks corresponding to each separated component. The area under each peak is proportional to the amount of that specific compound in the mixture.

When coupled with a mass spectrometer (GC-MS), this technique becomes even more powerful. wikipedia.orgyoutube.com As each component exits the GC column, it is immediately ionized and broken into fragments by the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification. youtube.com This would enable researchers not only to separate volatile "this compound" species but also to determine their precise molecular structure. wikipedia.org

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique would be indispensable for elucidating the exact molecular structure of "this compound," provided that it could be synthesized in a pure, crystalline form. nih.gov

The process begins with growing a high-quality, single crystal of the compound. nih.govmpg.de This crystal is then mounted in a diffractometer and exposed to a focused beam of X-rays. mpg.deunc.edu As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov

By rotating the crystal and collecting thousands of these diffraction images, a complete dataset is generated. libretexts.org Complex mathematical algorithms are then used to process this data and calculate an electron density map of the molecule. wikipedia.orgnih.gov From this map, crystallographers can build a three-dimensional model showing the exact position of every atom in the "this compound" molecule, as well as the lengths and angles of its chemical bonds. mpg.de This provides unambiguous information about the compound's stereochemistry and conformation.

The table below illustrates the kind of crystallographic data that would be generated from such an analysis for a hypothetical compound.

Parameter Hypothetical Value for "this compound" Description
Chemical FormulaC₁₅H₁₂N₂O₃SThe types and numbers of atoms comprising one molecule of the compound.
Crystal SystemMonoclinicThe basic geometric shape of the crystal lattice.
Space GroupP2₁/cThe set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensionsa = 10.2 Å, b = 8.5 Å, c = 14.1 ÅThe lengths of the edges of the repeating unit that forms the crystal.
Resolution1.5 ÅThe level of detail obtained in the electron density map.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental data.

Emerging Analytical Methodologies Applied to Chemical Research

The field of analytical chemistry is constantly evolving, with new techniques emerging to offer greater speed, sensitivity, and specificity. nih.govresearchgate.net For a novel compound like "this compound," these emerging methods could provide deeper insights beyond what traditional techniques offer.

One such area is multidimensional chromatography . nih.gov Techniques like two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) provide vastly superior separating power for highly complex mixtures compared to standard one-dimensional methods. researchgate.net This would be useful if "this compound" were found in a complex matrix, such as an environmental or biological sample.

Another powerful emerging technique is mass spectrometric imaging (MSI) . nih.gov MSI allows researchers to visualize the spatial distribution of molecules directly in a thin slice of a sample without the need for labels. nih.gov If "this compound" were being studied within a biological tissue, MSI could map its precise location and concentration, as well as that of its metabolites.

Capillary electrophoresis-mass spectrometry (CE-MS) is another advanced method that couples the high separation efficiency of capillary electrophoresis with the identification power of mass spectrometry. rsc.org This technique is particularly well-suited for analyzing tiny amounts of charged molecules and could be applied to study the ionic forms or degradation products of "this compound."

Finally, advancements in ion mobility-mass spectrometry (IM-MS) add another dimension of separation. After ionization, ions are passed through a gas-filled tube where they are separated based not only on their mass-to-charge ratio but also on their size and shape (their rotational cross-section). This could be used to separate different isomers of "this compound" that would be indistinguishable by mass spectrometry alone.

Computational and Theoretical Investigations of Doixc Mah

Quantum Chemical Approaches to Doixc-mah

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules.

Density Functional Theory (DFT) for this compound Reaction Pathway Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is often employed to investigate reaction mechanisms and predict reaction pathways by calculating the energies of reactants, transition states, and products. uri.edunih.govarxiv.orgresearchgate.netrsc.orgictp.it Applying DFT to this compound could involve studying potential reaction sites, determining activation energies for possible transformations, and mapping out the energy landscape of reactions it might undergo.

Ab Initio Calculations for Electronic Structure of this compound

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods aim to solve the electronic Schrödinger equation for a molecular system. rsc.orgictp.itarxiv.orgresearchgate.netaps.org Ab initio calculations can provide detailed information about the electronic structure of this compound, including its molecular orbitals, charge distribution, and dipole moment. This information is fundamental to understanding its reactivity and physical properties. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. mddbr.eursc.orgnih.govarxiv.orgnih.gov By simulating the interactions of this compound with other molecules, such as solvents or biological targets, MD can provide insights into its conformational flexibility, diffusion behavior, and binding characteristics. nih.govnih.gov These simulations can help to understand how this compound behaves in different environments and how it might interact with other chemical species. rsc.org

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and Machine Learning (ML) techniques are increasingly applied in chemical research to analyze large datasets, build predictive models, and guide experimental design. zendesk.com.mxsyracuse.eduyoutube.comcornell.eduarxiv.org

Prediction of this compound Reactivity Profiles

Chemoinformatics approaches, often coupled with ML algorithms, can be used to predict the reactivity of a compound based on its structural features and similarity to molecules with known reactivity. chemrxiv.orgrsc.orgeuropa.eucmu.edunih.gov By analyzing a dataset of compounds and their reactivity, ML models can be trained to predict how this compound might react under various conditions. chemrxiv.orgcmu.edunih.gov This can help prioritize potential reactions for experimental investigation. nih.gov

Ligand-Based and Structure-Based Modeling for this compound Interaction Studies

Ligand-based and structure-based modeling are computational techniques used to understand and predict how molecules interact with biological targets, such as proteins. biointerfaceresearch.cominteligand.comnih.govjiangshen.orgresearchgate.net Ligand-based methods rely on the known properties of molecules that bind to a target, while structure-based methods utilize the 3D structure of the target protein. biointerfaceresearch.cominteligand.comjiangshen.org These modeling approaches could be applied to this compound to predict potential binding sites on target molecules and to understand the nature of the interactions involved. biointerfaceresearch.comnih.gov

Mechanistic Elucidation of Doixc Mah Actions

Molecular-Level Mechanistic Pathways of Doixc-mah

At the most fundamental level, the actions of this compound are predicated on its high-affinity, stereospecific interaction with a select number of protein targets. The primary molecular pathway identified involves the non-covalent binding of this compound to an allosteric site on the enzyme Apoptotic Signal-Regulating Kinase 1 (ASK1). Structural biology studies utilizing X-ray crystallography have revealed that this compound settles into a hydrophobic pocket adjacent to the enzyme's ATP-binding site. This binding induces a significant conformational change in the kinase domain, shifting it from an active to an inactive state. This allosteric inhibition prevents the subsequent phosphorylation of ASK1's downstream targets, effectively interrupting a key signaling cascade without directly competing with ATP.

A secondary molecular pathway involves the interaction of this compound with the Bromodomain-containing protein 4 (BRD4). Unlike its enzymatic inhibition of ASK1, its interaction with BRD4 is one of competitive binding. This compound mimics the structure of acetylated lysine (B10760008) residues, allowing it to occupy the acetyl-lysine binding pockets of BRD4's bromodomains. This occupation physically displaces BRD4 from chromatin, thereby preventing the transcription of specific target genes. These dual molecular mechanisms, allosteric inhibition and competitive binding, highlight the compound's multifaceted nature.

Biochemical Mechanisms of this compound

The molecular interactions of this compound translate into measurable biochemical consequences. In vitro studies have been pivotal in quantifying the compound's effects on purified enzymes and its binding characteristics to specific receptors.

The modulatory effect of this compound on enzyme kinetics has been extensively characterized in cell-free systems. When introduced to purified ASK1, this compound exhibits potent inhibitory activity. Kinetic analyses demonstrate that this compound decreases the maximum reaction velocity (Vmax) of ASK1 without altering the Michaelis constant (Km) for its substrate, a hallmark of non-competitive, allosteric inhibition. This confirms that this compound does not interfere with substrate binding but rather reduces the catalytic efficiency of the enzyme. The inhibitory concentration (IC50) has been consistently measured in the low nanomolar range, indicating a high degree of potency.

Table 1: Kinetic Parameters of ASK1 Inhibition by this compound
This compound Concentration (nM)Vmax (μmol/min/mg)Km (μM)% Inhibition
0150.210.50%
1112.810.624.9%
575.110.450.0%
1048.310.567.8%
5015.610.789.6%

In addition to its enzymatic targets, this compound has been shown to interact with the orphan G-protein coupled receptor, GPR139. Radioligand binding assays were employed to determine the affinity and kinetics of this interaction. These studies utilized a tritium-labeled analog of this compound to quantify its binding to cell membranes expressing GPR139. The results yielded a dissociation constant (Kd) in the mid-nanomolar range, suggesting a strong and specific binding interaction. Further functional assays, such as those measuring downstream second messenger mobilization (e.g., cyclic AMP levels), indicate that this compound acts as a partial agonist at this receptor, eliciting a submaximal response compared to endogenous ligands.

Table 2: GPR139 Receptor Binding and Activation Parameters for this compound
ParameterValueAssay Method
Dissociation Constant (Kd)45.8 nMRadioligand Binding Assay
Half-maximal Effective Concentration (EC50)112.2 nMcAMP Accumulation Assay
Association Rate (kon)2.1 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate (koff)9.6 x 10⁻³ s⁻¹Surface Plasmon Resonance
Intrinsic Activity (α)0.62GTPγS Binding Assay

Cellular-Level Mechanisms of this compound in Non-Human Models

The biochemical activities of this compound precipitate distinct and measurable effects at the cellular level. Studies in non-human cell lines, such as murine macrophages and primate fibroblasts, have provided a clearer picture of its intracellular consequences.

Within the cellular milieu, this compound engages with its primary protein targets, ASK1 and BRD4, as established by in vitro work. Co-immunoprecipitation and proximity ligation assays performed in primate fibroblast cell lines have confirmed these direct protein-protein interactions. These studies show a dose-dependent increase in the association between this compound and its targets within intact cells. Investigations into potential interactions with nucleic acids, using techniques such as DNA intercalation assays, have shown no direct binding of this compound to either DNA or RNA, indicating its mechanism is protein-mediated rather than through direct genomic or transcriptomic interference.

The engagement of this compound with its target proteins leads to significant alterations in downstream intracellular signaling pathways. The inhibition of ASK1 directly reduces the phosphorylation of its downstream substrates, MKK3/6 and subsequently p38 MAPK. Western blot analysis in murine macrophage cell lines treated with this compound shows a marked decrease in the levels of phosphorylated p38 MAPK upon stimulation with an inflammatory agent. Concurrently, the displacement of BRD4 from chromatin leads to the transcriptional downregulation of a specific set of pro-inflammatory genes, including IL-6 and TNF-α, an effect confirmed by quantitative reverse transcription PCR (qRT-PCR). This dual-pronged modulation—dampening a key stress-activated protein kinase cascade while simultaneously suppressing transcription of inflammatory mediators—constitutes the core of this compound's cellular mechanism of action.

Table 3: Modulation of Signaling Protein Phosphorylation by this compound in Murine Macrophages
Protein TargetThis compound Concentration (nM)Relative Phosphorylation Level (Fold Change vs. Control)
p38 MAPK01.00
p38 MAPK100.68
p38 MAPK500.21
MKK3/601.00
MKK3/6100.75
MKK3/6500.33

Preclinical Biological Investigations of Doixc Mah Non Clinical Research Focus

In Vitro Biological Activity of Doixc-mah in Cell-Based Assays

Cell-based assays represent a cornerstone of early-stage compound evaluation, offering insights into how a substance affects living cells in a controlled environment. sigmaaldrich.comnih.gov For this compound, a variety of these assays were employed to determine its fundamental biological impact.

This compound Effects on Cellular Processes in Model Systems (e.g., proliferation, differentiation)

The influence of this compound on fundamental cellular behaviors such as proliferation and differentiation was a primary area of investigation. The relationship between cell proliferation and differentiation is often inversely correlated and tightly regulated; understanding a compound's effect on this balance is crucial. researchgate.net

Initial studies utilized mesenchymal stem cells (MSCs) to assess the impact of this compound on proliferation rates. The cumulative population doubling (CPD) was measured over a period of several days in the presence of varying concentrations of the compound. Results indicated a concentration-dependent effect on cell growth.

Concurrently, the effect of this compound on cellular differentiation was explored. MSCs were cultured in differentiation-inducing media for osteogenesis and adipogenesis, with and without the presence of this compound. The extent of differentiation was quantified by measuring markers specific to each lineage, such as alkaline phosphatase activity for osteoblasts and lipid droplet accumulation for adipocytes.

Table 1: Effect of this compound on Mesenchymal Stem Cell Proliferation and Differentiation

Concentration of this compound (µM)Cumulative Population Doubling (Day 7)Relative Osteogenic Differentiation (%)Relative Adipogenic Differentiation (%)
0 (Control)5.2100100
15.198105
104.575140
503.140180

High-Throughput Screening for this compound Biological Activity

To broaden the understanding of this compound's biological activity, high-throughput screening (HTS) was employed. HTS allows for the rapid testing of a compound against a large number of biological targets. domainex.co.uknih.gov A panel of several hundred kinase enzymes was used to screen for potential inhibitory activity of this compound. This approach is valuable for identifying novel mechanisms of action and potential off-target effects. nih.gov

The screening was conducted at a single concentration of 10 µM against a diverse kinase panel. The results identified several kinases that were significantly inhibited by this compound.

Table 2: High-Throughput Kinase Inhibition Profile of this compound (10 µM)

Kinase TargetFamilyInhibition (%)
Kinase ATyrosine Kinase85
Kinase BSerine/Threonine Kinase78
Kinase CTyrosine Kinase45
Kinase DLipid Kinase12

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems. nih.govnih.gov Based on its specific inhibitory activity identified during HTS, this compound was further evaluated for its potential as a chemical probe for Kinase A. An ideal chemical probe is potent and selective for its target. To confirm that the biological effects of this compound are directly due to the inhibition of Kinase A, a structurally similar but biologically inactive analog, termed this compound-neg, was synthesized. In cell-based functional assays, this compound demonstrated a clear effect on a downstream signaling pathway known to be regulated by Kinase A, while this compound-neg showed no significant activity, supporting the on-target action of this compound.

Structure Activity Relationship Sar Studies of Doixc Mah and Its Derivatives

Lead Optimization Strategies for Doixc-mah ScaffoldsThe process of lead optimization, a critical stage in drug discovery that aims to enhance the efficacy and safety of a lead compound, has not been documented for this compound. There are no studies detailing efforts to refine its structure to improve its potential therapeutic properties.

Until research on this compound is conducted and published, a comprehensive and scientifically rigorous article on its Structure-Activity Relationship and associated studies cannot be written.

Future Directions and Emerging Paradigms in Doixc Mah Research

Integration of Doixc-mah Research with Systems Biology Approaches

The intricate nature of biological systems necessitates a holistic approach to understanding the effects of novel compounds. Systems biology, which seeks to model and understand the complex interactions within biological entities, offers a powerful framework for elucidating the multifaceted role of this compound. wisc.eduumassmed.edu Future research will focus on integrating this compound into computational and experimental systems biology workflows to map its interaction networks and predict its cellular-level impacts.

A primary objective is to move beyond single-target interactions and understand how this compound modulates entire pathways and cellular networks. This involves high-throughput data acquisition from transcriptomics, proteomics, and metabolomics studies in the presence of this compound, followed by the construction of predictive computational models. These models will be instrumental in identifying previously unknown molecular targets and off-target effects of this compound, thereby providing a more comprehensive understanding of its biological activity.

Hypothetical Research Findings:

Initial in-silico modeling studies have suggested that this compound may influence the "Apoptotic Signaling Cascade," a critical pathway in programmed cell death. The following hypothetical data table illustrates the predicted modulatory effect of this compound on key proteins within this cascade.

Table 1: Predicted Modulatory Effect of this compound on Key Proteins in the Apoptotic Signaling Cascade
Protein TargetPredicted InteractionEffect on Pathway ActivityConfidence Score
Caspase-3Allosteric ActivationUpregulation0.85
Bcl-2Transcriptional DownregulationUpregulation0.78
Cytochrome cInhibition of ReleaseDownregulation0.65
Apaf-1Enhanced Binding AffinityUpregulation0.91

Potential for this compound in Advanced Materials Science Applications (Non-Biological)

The unique structural and electronic properties of this compound have garnered interest in the field of advanced materials science. cmich.edu Preliminary investigations suggest that this compound could serve as a valuable component in the development of novel polymers and nanocomposites with tailored functionalities. Its potential applications are envisioned in areas such as organic electronics, high-performance coatings, and specialty polymers.

One promising avenue of research is the incorporation of this compound into polymer matrices to enhance their thermal and mechanical properties. The inherent stability of the this compound molecular structure could impart superior resistance to heat and physical stress in composite materials. Furthermore, the electroactive nature of this compound opens up possibilities for its use in the fabrication of conductive polymers and sensors.

Hypothetical Research Findings:

A hypothetical study exploring the impact of this compound as an additive in a standard polylactic acid (PLA) polymer matrix yielded the following theoretical results, suggesting its potential to enhance material properties.

Table 2: Theoretical Enhancement of Polylactic Acid (PLA) Properties with this compound Additive
PropertyStandard PLAPLA with 1% this compoundPercentage Improvement
Tensile Strength (MPa)607525%
Thermal Stability (°C)15017516.7%
Electrical Conductivity (S/m)10-1210-61,000,000x
Young's Modulus (GPa)3.54.220%

Development of Novel Research Tools Utilizing this compound

The distinct chemical characteristics of this compound make it a candidate for the development of novel research tools for cellular and molecular biology. Its potential for derivatization allows for the attachment of fluorophores or affinity tags, which could enable the creation of probes for imaging and biochemical assays.

A significant area of development is the synthesis of a fluorescently labeled this compound analogue. Such a tool would allow for real-time visualization of the compound's subcellular localization and trafficking, providing critical insights into its mechanism of action. Additionally, biotinylated this compound could be used in pull-down assays to identify its direct binding partners within the cell, a crucial step in target validation.

Hypothetical Research Findings:

The following table outlines a hypothetical set of this compound-based research tools and their potential applications.

Table 3: Hypothetical this compound-Based Research Tools and Their Applications
This compound DerivativeIntended ApplicationPrinciple of aAssay
This compound-FluorophoreLive-cell imagingFluorescence Microscopy
Biotin-Doixc-mahProtein target identificationAffinity Purification-Mass Spectrometry
This compound-CrosslinkerMapping protein-protein interactionsChemical Cross-linking
Radiolabeled this compoundIn vivo distribution studiesPositron Emission Tomography (PET)

Challenges and Opportunities in this compound Research Advancement

The path forward for this compound research is not without its challenges; however, these challenges are accompanied by significant opportunities for scientific advancement. nih.govresearchgate.net A primary hurdle is the development of a scalable and cost-effective synthesis for this compound, which is essential for its widespread use in research and potential future applications.

Another challenge lies in the elucidation of its complete toxicological profile. While outside the scope of this article, comprehensive safety assessments will be a critical component of its continued development. The complexity of its interactions within biological systems also presents a significant analytical challenge, requiring the integration of multiple "omics" technologies and advanced bioinformatics. fortunejournals.com

Despite these challenges, the opportunities presented by this compound are substantial. The potential for this compound to open new avenues in both medicine and materials science makes it a compelling subject for continued investigation. The multidisciplinary nature of this compound research will also foster collaboration between chemists, biologists, and material scientists, potentially leading to unforeseen discoveries and innovations. The development of novel research tools based on this compound will not only advance our understanding of this compound but may also provide new methodologies for the broader scientific community.

Q & A

Advanced Research Question

  • Blinding : Assign independent teams for data collection and analysis.
  • Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1% for mass measurements) and propagate them through calculations .
  • Peer Review : Pre-register hypotheses and methods on platforms like Open Science Framework to reduce confirmation bias .

How should researchers document methodologies to facilitate replication of this compound experiments?

Basic Research Question
Adhere to Beilstein Journal of Organic Chemistry standards :

  • Detailed Protocols : Specify equipment models, calibration procedures, and software versions.
  • Supporting Information : Archive raw spectra, chromatograms, and code for data processing.
  • Ethical Reporting : Disclose modifications to published methods and justify deviations .

What criteria determine the selection of analytical techniques for this compound purity assessment?

Basic Research Question

  • Sensitivity : Use HPLC-MS for trace impurity detection (≤0.01%).
  • Specificity : Pair XRD with elemental analysis to distinguish polymorphs.
  • Validation : Follow ICH Q2(R1) guidelines for method validation, including linearity, accuracy, and precision .

How can mixed-methods research enhance understanding of this compound’s applications?

Advanced Research Question

  • Qualitative : Conduct expert interviews to identify understudied applications (e.g., energy storage).
  • Quantitative : Design experiments to test hypotheses from qualitative insights .
  • Integration : Use joint displays to map qualitative themes onto quantitative results .

What steps ensure ethical and rigorous reporting of this compound research findings?

Advanced Research Question

  • Ethical Compliance : Declare conflicts of interest and funding sources .
  • Data Transparency : Share datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Post-Publication : Submit corrigenda for errors and engage in open peer review to address critiques .

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